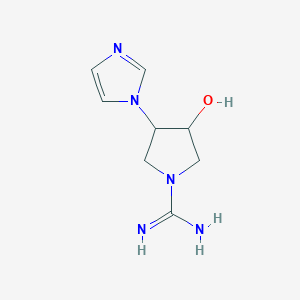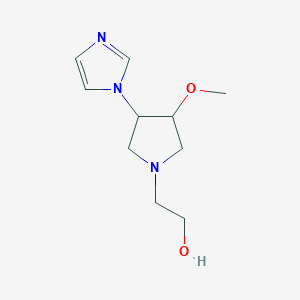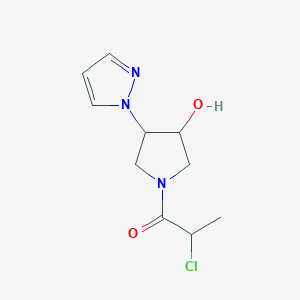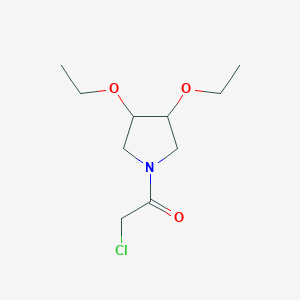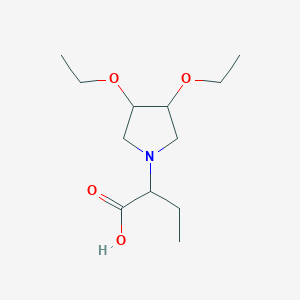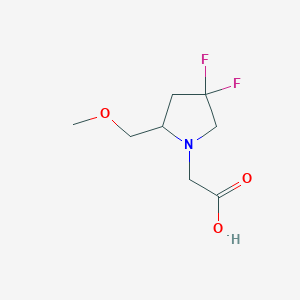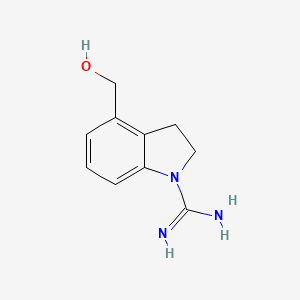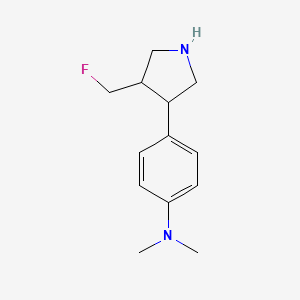
4-(4-(fluoromethyl)pyrrolidin-3-yl)-N,N-dimethylaniline
Descripción general
Descripción
The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For example, a new series of pyrrolidine derivatives was designed and synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine derivatives can be synthesized using various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
Pyrrolidine is a saturated scaffold that allows efficient exploration of the pharmacophore space . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación
High Glass Transitions in Polyamides and Polyimides
A study by Liaw et al. (2002) on new polyamides and polyimides containing triphenylamine groups, synthesized from a diamine monomer related to the compound of interest, highlighted their high glass transition temperatures. These materials exhibit promising applications in high-performance polymers due to their excellent thermal stability and solubility in various organic solvents (Liaw, Hsu, Chen, & Lin, 2002).
Effects on Peptide and Protein Stability
Research on 4-fluoroprolines, which share a structural motif with the compound , has demonstrated their utility in understanding protein structure and stability. These studies have shown that the incorporation of fluoroprolines into peptides and proteins can significantly influence their conformational stability, offering tools for probing structure-function relationships and designing stable peptide-based therapeutics (Newberry & Raines, 2017).
Conformational Analysis and Molecular Recognition
Testa et al. (2018) explored the synthesis and properties of fluoro-hydroxyprolines, revealing their impact on molecular recognition by biological systems. This research underscores the potential of fluoro-substituted prolines in medicinal chemistry, particularly in the design of molecules for targeted protein degradation (Testa, Lucas, Castro, et al., 2018).
Synthesis and Utilization in Heterocyclic Chemistry
Rodinovskaya et al. (2008) discussed the synthesis of diverse substituted pyridine-thiones, illustrating the versatility of fluoro-substituted compounds in creating heterocyclic structures with potential applications in pharmaceuticals and materials science (Rodinovskaya, Shestopalov, Gromova, & Shestopalov, 2008).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a specific compound depend on its structure and properties. For a related compound, tert-Butyl((3R,4R)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid, several safety precautions are recommended, including avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(fluoromethyl)pyrrolidin-3-yl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFMLVDSIVEQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




